molecular formula C20H17ClO5 B11158657 Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate

Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate

Cat. No.: B11158657
M. Wt: 372.8 g/mol
InChI Key: QSWWYYATOGIYCQ-UHFFFAOYSA-N
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Description

Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate is a synthetic organic compound with the molecular formula C18H13ClO5. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate typically involves the esterification of 6-chloro-2-oxo-4-phenylchromen-7-ol with methylethyl acetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate
  • Ethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate
  • Propyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate

Uniqueness

Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the methylethyl group may enhance its solubility and stability compared to other similar compounds .

Properties

Molecular Formula

C20H17ClO5

Molecular Weight

372.8 g/mol

IUPAC Name

propan-2-yl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C20H17ClO5/c1-12(2)25-20(23)11-24-18-10-17-15(8-16(18)21)14(9-19(22)26-17)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3

InChI Key

QSWWYYATOGIYCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl

Origin of Product

United States

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